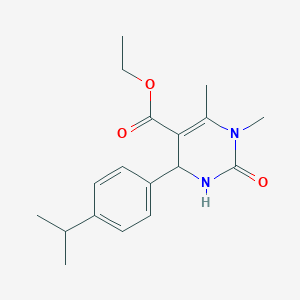

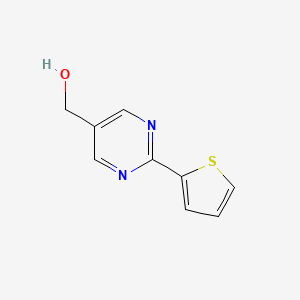

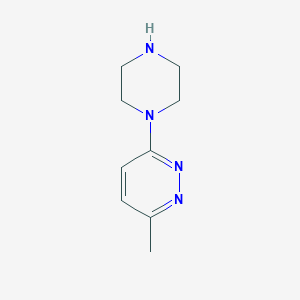

![molecular formula C14H15ClN2O B1358660 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 923975-81-9](/img/structure/B1358660.png)

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps of the reaction.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

- Scientific Field : Sports Medicine and Doping Control

- Application Summary : The compounds Brinzolamide (BA) and Dorzolamide (DA) are carbonic anhydrase inhibitors, which have a diuretic effect and are prohibited in sports after systemic administration . They are used in doping controls to detect the route of administration .

- Methods of Application : The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated . The metabolite pattern of BA and DA is compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .

- Results or Outcomes : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

AlphaFold 3 AI Model

- Scientific Field : Bioinformatics and Drug Discovery

- Application Summary : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . It is expected to transform our understanding of the biological world and drug discovery .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, prediction accuracy has doubled .

Anticancer Evaluation

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : The compound “3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate” and its 4-formyl analog were synthesized and evaluated for anticancer activity against human tumor cell lines .

- Methods of Application : The compounds were synthesized under ultrasonication and tested against 60 human tumor cell lines . The anticancer activity was compared with the standard drug vincristine sulphate .

- Results or Outcomes : The compound showed activity against CNS, renal, non-small cell lung, and leukemia human tumor cell lines . It showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to the standard drug vincristine sulphate .

High Power Applications

- Scientific Field : Materials Chemistry

- Application Summary : NiO/β-Ga2O3 heterojunctions were fabricated using confined magnetic field-based sputtering at different oxygen flow rates . These were compared with a Schottky barrier diode .

- Methods of Application : The heterojunctions were deposited using confined magnetic field-based sputtering at different oxygen flow rates . The valence of Ni in NiO films was found to change with the oxygen flow rates .

- Results or Outcomes : The p-NiO interlayer improved NiO/β-Ga2O3 heterojunction performance compared with a Schottky barrier diode . A very low on-resistance of about 10.3 mΩ.cm² with a breakdown voltage near to -950 V were obtained .

Fluid Dynamics

- Scientific Field : Physics

- Application Summary : Bernoulli’s equation is a fundamental principle in fluid dynamics, which describes the conservation of energy principle for flowing fluids .

- Methods of Application : The equation is used to calculate the power of a fluid flow. The equation is given by: where

Pis the pressure of the fluid,ρis the density of the fluid,vis the velocity of the fluid,gis the acceleration due to gravity,his the height above a reference point, andQis the flow rate . - Results or Outcomes : This equation is used in various applications such as calculating the power output of a pump, the flow rate of a fluid, and the pressure at a certain point in a fluid .

Anticancer Activity

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : The compound “3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate” and its 4-formyl analog were synthesized and evaluated for anticancer activity against human tumor cell lines .

- Methods of Application : The compounds were synthesized under ultrasonication and tested against 60 human tumor cell lines . The anticancer activity was compared with the standard drug vincristine sulphate .

- Results or Outcomes : The compound was found to be active against CNS, renal, non-small cell lung, and leukemia human tumor cell lines . It showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to the standard drug vincristine sulphate .

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling and disposing of the compound.

Orientations Futures

This involves identifying areas where further research is needed. It could include developing more efficient synthesis methods, studying new reactions, or finding new applications for the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information may not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKYGYSKUJURQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

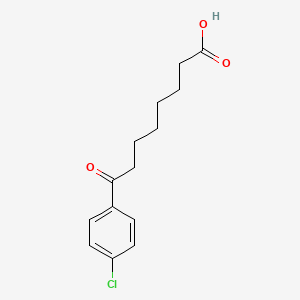

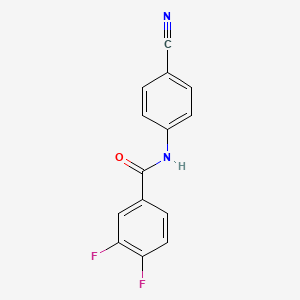

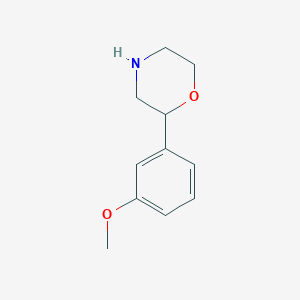

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

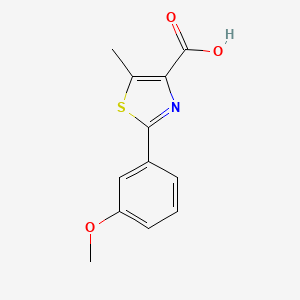

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)